molecular formula C9H10ClNO2 B2880224 2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride CAS No. 1909358-80-0

2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride

Cat. No.: B2880224
CAS No.: 1909358-80-0
M. Wt: 199.63
InChI Key: CYLFFUCIFDWCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine and is known for its various applications in scientific research and industry. This compound is often used in the synthesis of other chemical entities due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 2-methyl-3-(pyridin-4-yl)acrylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve steps such as:

  • Dissolving 2-methyl-3-(pyridin-4-yl)acrylic acid in a suitable solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature and time to complete the reaction.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex chemical entities.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride
  • 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride

Uniqueness

2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-2-4-10-5-3-8;/h2-6H,1H3,(H,11,12);1H/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLFFUCIFDWCSU-UHDJGPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=NC=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=NC=C1)/C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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